4-(4-Methylpiperidin-1-yl)benzoic acid
Overview
Description
“4-(4-Methylpiperidin-1-yl)benzoic acid” is a chemical compound with the CAS Number: 281234-85-3 . It has a molecular weight of 219.28 . The IUPAC name for this compound is 4-(1-methyl-4-piperidinyl)benzoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H17NO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-5,11H,6-9H2,1H3,(H,15,16) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 219.28 . The InChI code provides information about its molecular structure .Scientific Research Applications
Binding Affinity and DNA Interactions
One notable application of 4-(4-Methylpiperidin-1-yl)benzoic acid derivatives is in the study of DNA interactions. Hoechst 33258, a compound structurally related to this compound, is known for its strong binding affinity to the minor groove of double-stranded B-DNA. This interaction is specific to AT-rich sequences and has made Hoechst 33258 and its analogs valuable tools in cell biology for DNA staining, analysis of nuclear DNA content, and investigation of plant chromosomes. Such compounds are also utilized in the development of radioprotectors and topoisomerase inhibitors, serving as a foundation for rational drug design and a model system for studying DNA sequence recognition and binding (Issar & Kakkar, 2013).
Gut Function Regulation
In the realm of nutrition and gut health, benzoic acid, a core component of this compound, has been investigated for its antibacterial and antifungal properties when used as a food and feed additive. Studies have demonstrated that benzoic acid can improve gut functions, including digestion, absorption, and barrier functions, by regulating enzyme activity, redox status, immunity, and microbiota composition. These findings suggest a potential role for benzoic acid and its derivatives in promoting gut health and overall organismal well-being (Mao et al., 2019).
Antimicrobial Activity
The antimicrobial properties of benzoic acid derivatives, including those related to this compound, have been a subject of considerable interest. These compounds have shown effectiveness against a broad spectrum of microbial pathogens, underscoring their potential as antibacterial and antifungal agents. The structural attributes of these molecules, such as the presence of the benzoic acid moiety, play a crucial role in their bioactivity, offering insights into the design of new antimicrobial drugs (Marchese et al., 2017).
Plant Metabolism and Disease Resistance
Furthermore, the role of elicitors, including benzoic acid derivatives, in plant disease resistance has been explored. These compounds can activate chemical defenses in plants, leading to enhanced resistance against pathogens. The activation of biosynthetic pathways by such elicitors affects the production of phenolic compounds and the activation of defense-related enzymes, contributing to sustainable agriculture practices and the development of environmentally friendly disease control strategies (Thakur & Sohal, 2013).
Safety and Hazards
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-6-8-14(9-7-10)12-4-2-11(3-5-12)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFMYTNXBNDWLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284610 | |
Record name | 4-(4-Methyl-1-piperidinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97096-92-9 | |
Record name | 4-(4-Methyl-1-piperidinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97096-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Methyl-1-piperidinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-methylpiperidin-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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